molecular formula C5H10F2O2 B2781187 3,3-Difluoro-1,5-pentanediol CAS No. 126300-39-8

3,3-Difluoro-1,5-pentanediol

Cat. No. B2781187
M. Wt: 140.13
InChI Key: XZHYSPKAWZYXRB-UHFFFAOYSA-N
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Description

“3,3-Difluoro-1,5-pentanediol” is a chemical compound with the molecular formula C5H10F2O2 . It has a molecular weight of 140.13 . It is used in various chemical reactions and has potential applications in different industries .


Synthesis Analysis

The synthesis of “3,3-Difluoro-1,5-pentanediol” involves several steps. One method involves the use of palladium 10% on activated carbon, hydrogen, glacial acetic acid in methanol, and lithium hydroxide monohydrate at 25°C for 20 hours . Another method involves the one-pot production of 1,5-pentanediol from furfural through tailored hydrotalcite-based catalysts .


Molecular Structure Analysis

The molecular structure of “3,3-Difluoro-1,5-pentanediol” consists of five carbon atoms, ten hydrogen atoms, two fluorine atoms, and two oxygen atoms .


Chemical Reactions Analysis

“3,3-Difluoro-1,5-pentanediol” can undergo various chemical reactions. For instance, it can be used in the one-pot production of 1,5-pentanediol from furfural, a key reaction to compete with existing fossil sources . It can also be used to synthesize 1,5-pentanediol diacrylate (PDDA), a multifunctional acrylic monomer for use in UV and EB cure formulations .

Scientific Research Applications

Biosynthesis of 1,5-Pentanediol

Specific Scientific Field

Bioengineering and Microbiology

Summary of the Application

1,5-Pentanediol (1,5-PDO) is a linear diol with an odd number of methylene groups, which is an important raw material for polyurethane production . In recent years, the chemical methods have been predominantly employed for synthesizing 1,5-PDO . However, with the increasing emphasis on environmentally friendly production, it has been a growing interest in the biosynthesis of 1,5-PDO .

Methods of Application or Experimental Procedures

A new biosynthetic pathway was developed to form a cell factory in Escherichia coli to produce 1,5-PDO . The pathway involves the synthesis of 1,5-PDO from lysine with an integrated cofactor and co-substrate recycling . The pathway was achieved by cascading lysine decarboxylase and alcohol dehydrogenase from E. coli .

Results or Outcomes

After optimizing the cultivation and bioconversion conditions, the titer of 1,5-PDO reached 4.03 mM .

One-Pot Production of 1,5-Pentanediol from Furfural

Specific Scientific Field

Catalysis and Green Chemistry

Summary of the Application

The one-pot production of a relevant chemical such as 1,5-pentanediol (1,5-PDO) from sustainable sources (furfural) is a key reaction to compete with existing fossil sources . This work provides new evidence on the influence of the starting reagent, the features of layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO) and of reaction conditions on the productivity of 1,5-PDO under batch conditions .

Methods of Application or Experimental Procedures

The process involves the use of tailored hydrotalcite-based catalysts for the one-pot production of 1,5-PDO from furfural . The productivity is maximized when Co 2+ species partially substitute Mg 2+ species in parent LDH, yielding promising pentanediol yields under mild reaction conditions .

Results or Outcomes

The results suggest the direct pathway through furfuryl alcohol intermediates, allowing the one-pot production from furfural at lower temperature than analogous systems .

Production of Polyesters and Polyurethanes

Specific Scientific Field

Polymer Chemistry

Summary of the Application

1,5-Pentanediol (1,5-PDO) is a compound of notable interest in the polymer industry, as it allows the manufacture of polyesters and polyurethanes via a more economic and sustainable pathway than analogues, such as 1,4-butanediol and 1,6-hexanediol .

Methods of Application or Experimental Procedures

1,5-PDO is used as a raw material in the production of polyesters and polyurethanes . The specific methods of application or experimental procedures would depend on the type of polyester or polyurethane being produced.

Results or Outcomes

The use of 1,5-PDO in the production of polyesters and polyurethanes provides an economic and sustainable alternative to other diols .

Production of Plastics, Cosmetics, and Food

Specific Scientific Field

Industrial Chemistry

Summary of the Application

1,5-Pentanediol (1,5-PDO) can also be used in the production of plastics, cosmetics, and food .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific product being produced. For example, in the production of plastics, 1,5-PDO could be used as a monomer in the polymerization process.

Results or Outcomes

The use of 1,5-PDO in these industries provides a versatile and valuable raw material .

Safety And Hazards

The safety data sheet for 1,5-Pentanediol, a similar compound, suggests that it should be handled in a well-ventilated place, and contact with skin, eyes, or clothing should be avoided . It is recommended to use personal protective equipment as required .

Future Directions

The future directions of “3,3-Difluoro-1,5-pentanediol” could involve its use in the production of renewable chemicals. For instance, Pyran has developed a novel process to manufacture renewable 1,5-pentanediol (1,5-PDO) at less than 25% of the cost of similar oil-based chemicals . This suggests that “3,3-Difluoro-1,5-pentanediol” could play a significant role in the development of sustainable chemical production processes.

properties

IUPAC Name

3,3-difluoropentane-1,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O2/c6-5(7,1-3-8)2-4-9/h8-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHYSPKAWZYXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CCO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-1,5-pentanediol

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